
3-Maleimidobenzoic acid hydrazide
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Overview
Description
3-Maleimidobenzoic acid hydrazide: is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a maleimide group and a benzoic acid hydrazide moiety, which contribute to its unique reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Maleimidobenzoic acid hydrazide typically involves the reaction of maleimide with benzoic acid hydrazide under controlled conditions. One common method includes the use of organic solvents such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
1.1. Hydrazone Formation
The hydrazide group reacts with carbonyl-containing compounds (aldehydes/ketones) to form acid-labile hydrazone bonds. This reaction is critical for pH-sensitive drug delivery systems:
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Example : Conjugation with doxorubicin (DOX) via its 13-keto group forms DOX-MBH hydrazone ( ).
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Conditions : Reactions typically occur in 1,4-dioxane or aqueous buffers at pH 4–6, with yields >80% ( ).
1.2. Maleimide-Thiol Coupling
The maleimide group undergoes Michael addition with free thiols (e.g., cysteine residues in proteins):
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Kinetics : Reaction completes within 2–4 hours at 25°C in PBS (pH 7.4) ( ).
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Applications : Used to prepare albumin and transferrin conjugates for targeted cancer therapy ( ).
2.1. Acid-Sensitive Albumin Conjugates
MBH forms hydrazone-linked conjugates with chemotherapeutic agents, enabling pH-dependent drug release:
Conjugate Type | Bond Stability (pH 5.0) | IC₅₀ (MDA-MB-468 Cells) | Reference |
---|---|---|---|
DOX-Benzoyl Hydrazone | 4-hour hydrolysis | 0.1–1 μM | |
DOX-Phenylacetyl Hydrazone | 6-hour hydrolysis | 0.2–1.2 μM |
Key Findings :
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Hydrazone conjugates exhibit comparable antiproliferative activity to free DOX in breast cancer cells ( ).
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Amide-linked analogs show negligible activity, confirming hydrazone lability is critical for efficacy ( ).
2.2. Transferrin-DOX Conjugates
MBH-mediated conjugation enhances tumor selectivity:
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Cellular Uptake : Transferrin receptors mediate conjugate internalization in U937 leukemia cells ( ).
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Selectivity : 10–40× lower cytotoxicity in human endothelial cells (HUVEC) vs. tumor cells ( ).
3.1. pH-Dependent Degradation
Hydrazone bonds hydrolyze rapidly under acidic conditions:
3.2. Structural Modifications
Substituting the benzoic acid spacer with phenylacetic acid:
Comparative Reactivity with Analogues
Derivative | Reaction Rate (Thiol Coupling) | Hydrazone Stability (pH 5.0) | Bioactivity (IC₅₀) |
---|---|---|---|
4-Maleimidophenylacetic Acid Hydrazide | 1.2× faster | 6 hours | 0.5–1.5 μM |
3-Maleimidobenzoic Acid Hydrazide (MBH) | Baseline | 4 hours | 0.1–1 μM |
Note : MBH’s shorter spacer enhances lysosomal drug release kinetics compared to phenylacetyl analogs ( ).
5.1. General Procedure for Hydrazone Formation
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Dissolve MBH (2.02 g, 0.01 mol) in 1,4-dioxane (20 mL).
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Add carbonyl compound (e.g., DOX, 0.01 mol) and stir at 25°C for 6 hours.
5.2. Maleimide-Thiol Conjugation
Scientific Research Applications
3-Maleimidobenzoic acid hydrazide has a wide range of scientific research applications, including:
Chemistry:
- Used as a crosslinking agent in polymer chemistry to create stable polymer networks.
- Employed in the synthesis of hydrazone derivatives, which have applications in various chemical reactions .
Biology:
- Acts as a bioconjugation reagent, linking biomolecules such as proteins and peptides for various biological studies.
- Utilized in the development of biosensors and diagnostic assays .
Medicine:
- Investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
- Explored for its anticancer properties, as it can be conjugated with therapeutic agents to enhance their efficacy .
Industry:
- Applied in the production of specialty chemicals and materials with specific properties.
- Used in the manufacturing of advanced materials for electronics and other high-tech applications .
Mechanism of Action
The mechanism of action of 3-Maleimidobenzoic acid hydrazide involves its ability to form covalent bonds with target molecules. The maleimide group reacts with thiol groups in proteins and other biomolecules, forming stable thioether linkages. This reactivity is exploited in various applications, including bioconjugation and drug delivery .
Molecular Targets and Pathways:
Proteins: The compound targets thiol groups in proteins, leading to the formation of stable conjugates.
Comparison with Similar Compounds
3-Maleimidobenzoic acid N-hydroxysuccinimide ester: Another compound with a maleimide group, used for similar bioconjugation applications.
4-Maleimidophenylacetic acid hydrazide: A related compound with similar reactivity but different structural features.
Uniqueness: 3-Maleimidobenzoic acid hydrazide is unique due to its specific combination of a maleimide group and a benzoic acid hydrazide moiety. This combination provides distinct reactivity and functionality, making it suitable for a wide range of applications in various fields .
Biological Activity
3-Maleimidobenzoic acid hydrazide (MBH) is a compound of significant interest in medicinal chemistry, particularly for its potential applications in drug delivery and cancer therapy. Its biological activity has been explored through various studies, revealing its efficacy as a prodrug and its interactions with target molecules.
This compound is characterized by the presence of a maleimide group, which allows for selective conjugation to thiol-containing molecules, such as proteins. This property is exploited in the development of drug conjugates, particularly with the anticancer drug doxorubicin (DOX). The hydrazone bond formed between MBH and DOX enhances the stability and targeted delivery of the drug to cancer cells.
Table 1: Structural Characteristics of this compound
Property | Description |
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Molecular Formula | C₉H₈N₂O₂ |
Molecular Weight | 180.17 g/mol |
Functional Groups | Maleimide, Hydrazide |
Solubility | Soluble in DMSO, DMF |
Antitumor Efficacy
Research indicates that MBH derivatives exhibit significant antitumor activity. In vitro studies have demonstrated that conjugates formed with MBH and DOX show comparable inhibitory efficacy against various cancer cell lines, including MDA-MB-468 (breast cancer) and U937 (leukemia) cells. The mechanism involves the release of DOX upon hydrolysis of the hydrazone bond in acidic environments typical of lysosomes, leading to enhanced cytotoxicity against tumor cells .
Case Study: Doxorubicin Conjugates
A study conducted by Rollas et al. synthesized several derivatives of DOX linked through hydrazone bonds to MBH. The resulting compounds exhibited IC50 values ranging from 0.1 to 1 µM in cancer cell lines, indicating potent antiproliferative effects comparable to free DOX . The acid-sensitive nature of these conjugates allows for targeted release within tumor microenvironments.
Antimicrobial Activity
In addition to its antitumor properties, MBH has shown promising antimicrobial activity. Recent studies have reported that acylhydrazones derived from benzoic acid derivatives, including MBH, possess significant antibacterial effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial efficacy is influenced by the lipophilicity and substituents on the hydrazone moiety .
Research Findings
- Cytotoxicity Studies : The cytotoxic effects of MBH derivatives were assessed using various assays, including BrdU incorporation and tritiated thymidine incorporation assays. Results indicated that compounds with hydrazone linkages maintained high cytotoxicity while minimizing toxicity to normal cells .
- Mechanochemical Synthesis : Innovative methods for synthesizing MBH compounds have been explored, including solvent-free techniques that enhance yield and reduce environmental impact. These methods have been linked to improved biological activity due to better structural integrity and purity of the synthesized compounds .
Properties
Molecular Formula |
C11H9N3O3 |
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Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-(2,5-dihydroxypyrrol-1-yl)-N-iminobenzamide |
InChI |
InChI=1S/C11H9N3O3/c12-13-11(17)7-2-1-3-8(6-7)14-9(15)4-5-10(14)16/h1-6,12,15-16H |
InChI Key |
QSPFBMPIIUUCSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=CC=C2O)O)C(=O)N=N |
Origin of Product |
United States |
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